2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-15-13-18(23-9-7-22(8-10-23)11-12-25)24-19(21-15)17(14-20-24)16-5-3-2-4-6-16/h2-6,13-14,25H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGNVWIKNKPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol” are currently unknown. This compound belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry. They have attracted a great deal of attention due to their significant photophysical properties.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity. This suggests that they may interact with various biochemical pathways related to cell growth and enzyme function.
Result of Action
Given the noted anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, it is plausible that this compound could have similar effects.
Biological Activity
The compound 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 392.46 g/mol
This compound features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation and induction of apoptosis. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptotic cell death.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | HeLa | <100 | Tubulin Inhibition |
| 5f (related compound) | A549 | <1 | Colchicine Site Binding |
| 22 (related compound) | MCF-7 | <10 | PI3K/Akt Pathway Inhibition |
The compound's ability to inhibit tubulin polymerization has been highlighted in studies where it demonstrated low GI50 values against various cancer cell lines, indicating potent cytotoxicity .
Enzymatic Inhibition
In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their enzymatic inhibitory activities. They have been shown to inhibit several kinases involved in cancer progression and survival pathways.
Table 2: Enzymatic Targets
| Enzyme Target | Inhibition Type |
|---|---|
| AURKA | Competitive |
| FLT3 | Non-competitive |
| MEK | Allosteric |
These inhibitory effects suggest a multifaceted approach in targeting cancer cells by disrupting critical signaling pathways that promote tumor growth .
Case Studies
Several studies have explored the biological activity of compounds related to 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol . Notably:
- Study on Antitumor Activity : A recent study demonstrated that derivatives exhibited significant antitumor effects in vivo, with notable reductions in tumor size in xenograft models when administered at specific dosages .
- Kinase Inhibition Study : Another research focused on the compound's ability to inhibit various kinases associated with cell proliferation and survival. The findings suggested that the compound effectively reduced kinase activity in a dose-dependent manner, further validating its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
Morpholine vs. Piperazine-Ethanol
- 5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine (): Replaces the piperazine-ethanol group with a morpholine ring. Morpholine improves metabolic stability and logP but reduces hydrogen-bonding capacity compared to ethanol-substituted piperazine. Molecular weight: 335.4 g/mol (vs. 337.4 for the target compound).
4-Methylpiperazine
- 5-Isopropyl-2-methyl-7-(4-methyl-1-piperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine (): Substitutes the ethanol group with a 4-methylpiperazine. Additional isopropyl and methyl groups may enhance steric hindrance, affecting binding pocket interactions.
Core Modifications: Additional Substituents
2-Methyl and 3,5-Diphenyl Derivatives
- 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 900897-56-5; ): Adds methyl (position 2) and phenyl (position 5) groups to the core. Increased aromaticity may enhance π-π stacking in hydrophobic pockets but raises molecular weight (413.5 g/mol) and logP. Retains the ethanol-piperazine group, preserving solubility advantages.
Chlorophenyl Substituents
- 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4; ): Replaces piperazine with piperidine and introduces a 4-chlorophenyl group. Piperidine’s single nitrogen reduces basicity compared to piperazine, affecting protonation states at physiological pH.
Trifluoromethyl and Ketone-Linked Analogues
- (4-Benzenzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone (): Incorporates a trifluoromethyl group (position 7) and a ketone-linked benzhydryl-piperazine. Trifluoromethyl increases metabolic stability and electronegativity, while the ketone linker may restrict conformational flexibility. Higher molecular weight (563.6 g/mol) and logP compared to the target compound.
Indole- and Morpholine-Containing Derivatives
- 2-((4-tert-butylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (): Combines morpholine (position 7) and indole (position 5) substituents. Molecular weight: 542.6 g/mol, indicating reduced drug-likeness by Lipinski’s rules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
